Methyl 2-amino-3-(3-hydroxyphenyl)propanoate
Overview
Description
Methyl 2-amino-3-(3-hydroxyphenyl)propanoate is a phenylalanine derivative. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often used as an ergogenic supplement due to its influence on anabolic hormone secretion, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(3-hydroxyphenyl)propanoate typically involves the esterification of 2-amino-3-(3-hydroxyphenyl)propanoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(3-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-3-(3-oxophenyl)propanoate.
Reduction: Formation of 2-amino-3-(3-hydroxyphenyl)propylamine.
Substitution: Formation of 2-amino-3-(3-chlorophenyl)propanoate.
Scientific Research Applications
Methyl 2-amino-3-(3-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and muscle-related conditions.
Industry: Used in the production of dietary supplements and ergogenic aids
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(3-hydroxyphenyl)propanoate involves its interaction with various molecular targets and pathways. It influences the secretion of anabolic hormones, which play a crucial role in muscle growth and repair. Additionally, it acts as a fuel source during exercise, enhancing physical performance and preventing muscle damage .
Comparison with Similar Compounds
Methyl 2-amino-3-(3-hydroxyphenyl)propanoate is unique due to its specific structure and functional groups. Similar compounds include:
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate: Differing by the position of the hydroxyl group on the phenyl ring.
Methyl 2-amino-3-(2-hydroxyphenyl)propanoate: Differing by the position of the hydroxyl group on the phenyl ring.
Methyl 2-amino-3-(3-methoxyphenyl)propanoate: Differing by the substitution of the hydroxyl group with a methoxy group
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
methyl 2-amino-3-(3-hydroxyphenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-3-2-4-8(12)5-7/h2-5,9,12H,6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYPEVTYONMYNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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